molecular formula C4H3BrF3N B12064083 2-Bromo-4,4,4-trifluorobutanenitrile

2-Bromo-4,4,4-trifluorobutanenitrile

Cat. No.: B12064083
M. Wt: 201.97 g/mol
InChI Key: UHYQCIQXMJWSMY-UHFFFAOYSA-N
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Description

2-Bromo-4,4,4-trifluorobutanenitrile is an organic compound with the molecular formula C4H3BrF3N. It is a nitrile derivative that contains both bromine and trifluoromethyl groups, making it a valuable intermediate in organic synthesis. This compound is known for its reactivity and is used in various chemical reactions to produce more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,4,4-trifluorobutanenitrile typically involves the bromination of 4,4,4-trifluorobutanenitrile. One common method includes the use of bromine in the presence of a catalyst such as aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,4,4-trifluorobutanenitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Formation of substituted nitriles or amines.

    Reduction: Formation of primary amines.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

2-Bromo-4,4,4-trifluorobutanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

    Biology: Employed in the development of bioactive molecules and enzyme inhibitors.

    Medicine: Utilized in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4,4,4-trifluorobutanenitrile depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. The trifluoromethyl group enhances the electrophilicity of the carbon atom, facilitating the substitution process. In reduction reactions, the nitrile group is converted to an amine through the addition of hydrogen atoms.

Comparison with Similar Compounds

    2-Bromo-4,4,4-trifluorobut-2-enoate: Another brominated trifluoromethyl compound with similar reactivity.

    4,4,4-Trifluorobutanenitrile: Lacks the bromine atom but shares the trifluoromethyl group.

    2-Bromo-4-fluoroacetanilide: Contains both bromine and fluorine atoms but differs in the functional groups attached.

Uniqueness: 2-Bromo-4,4,4-trifluorobutanenitrile is unique due to its combination of bromine and trifluoromethyl groups, which impart distinct reactivity and properties. This makes it a versatile intermediate for synthesizing a wide range of fluorinated and brominated organic compounds.

Properties

Molecular Formula

C4H3BrF3N

Molecular Weight

201.97 g/mol

IUPAC Name

2-bromo-4,4,4-trifluorobutanenitrile

InChI

InChI=1S/C4H3BrF3N/c5-3(2-9)1-4(6,7)8/h3H,1H2

InChI Key

UHYQCIQXMJWSMY-UHFFFAOYSA-N

Canonical SMILES

C(C(C#N)Br)C(F)(F)F

Origin of Product

United States

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